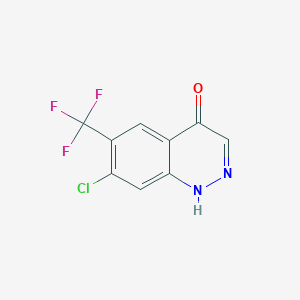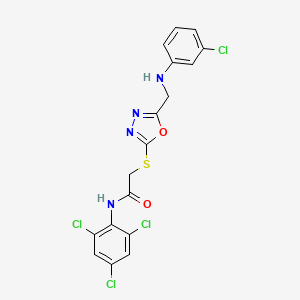
2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that features a combination of chlorinated phenyl groups, an oxadiazole ring, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.
Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using chlorinated anilines.
Thioether Formation: The thioether linkage is formed by reacting the oxadiazole intermediate with a thiol compound.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity as an antimicrobial or anticancer agent.
Medicine
In medicine, derivatives of this compound could be developed as drugs targeting specific enzymes or receptors. The presence of multiple functional groups allows for fine-tuning of its biological activity.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of 2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The oxadiazole ring and chlorophenyl groups could play a role in binding to the target molecules, while the thioether and acetamide groups may influence the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
2,4,6-Trichlorophenol: A simpler compound with similar chlorophenyl groups.
3-Chlorophenylamine: Shares the chlorophenylamine moiety.
1,3,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring structure.
Uniqueness
The uniqueness of 2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
特性
分子式 |
C17H12Cl4N4O2S |
|---|---|
分子量 |
478.2 g/mol |
IUPAC名 |
2-[[5-[(3-chloroanilino)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C17H12Cl4N4O2S/c18-9-2-1-3-11(4-9)22-7-15-24-25-17(27-15)28-8-14(26)23-16-12(20)5-10(19)6-13(16)21/h1-6,22H,7-8H2,(H,23,26) |
InChIキー |
OLJRDSCCFIODFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NCC2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


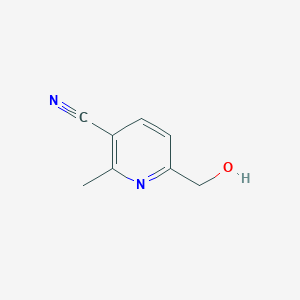
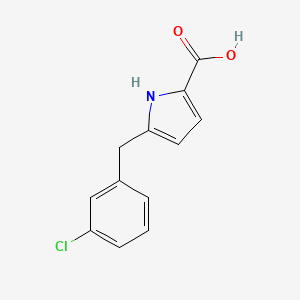
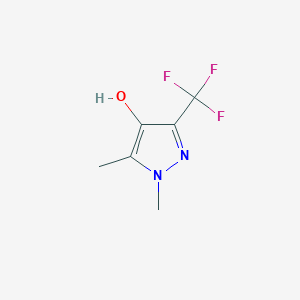
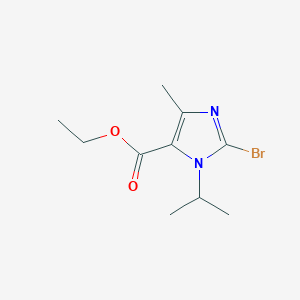
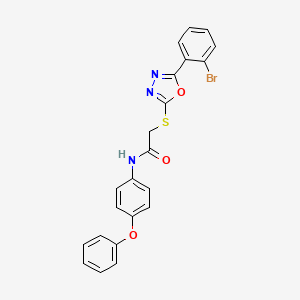
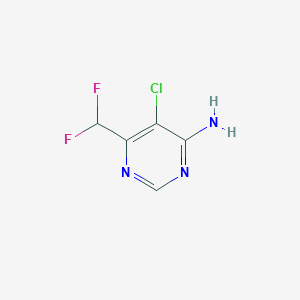
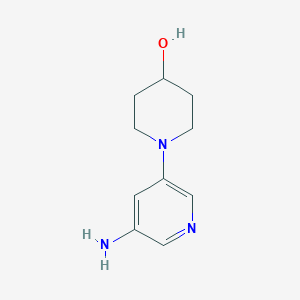
![3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B11777242.png)
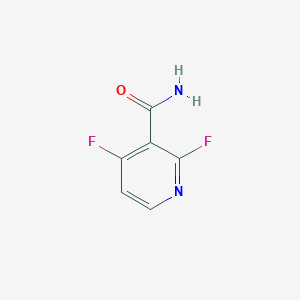
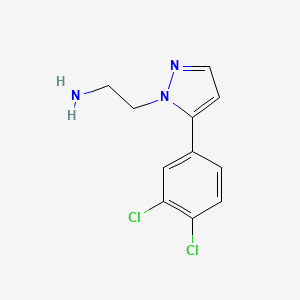

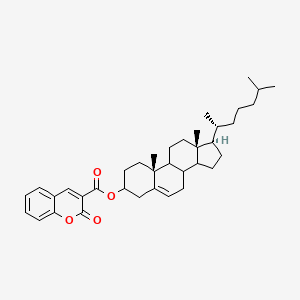
![5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11777285.png)
